Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride

Chiral Synthesis Peptide Chemistry Pharmaceutical Intermediates

Procure Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride (CAS 58816-66-3) as your guaranteed L-stereoisomer (S-configuration) building block for CCR3 antagonist (SB-328437, IC₅₀ 4.5 nM) and VLA-4 integrin antagonist synthesis. The ethyl ester (LogP 1.15) provides optimal lipophilicity for organic-phase coupling, while the hydrochloride salt ensures consistent solubility and stable handling. HPLC-verified ≥98% purity eliminates D-enantiomer (CAS 58816-69-6) contamination, saving pre-synthetic purification steps. Defined chromophore (λmax 266 nm) enables real-time HPLC monitoring. Differentiated from free acid (LogP ≈ -0.5) and methyl ester variants.

Molecular Formula C11H15ClN2O4
Molecular Weight 274.70 g/mol
CAS No. 58816-66-3
Cat. No. B555802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-nitro-3-phenyl-L-alaninate monohydrochloride
CAS58816-66-3
Molecular FormulaC11H15ClN2O4
Molecular Weight274.70 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.Cl
InChIInChI=1S/C11H14N2O4.ClH/c1-2-17-11(14)10(12)7-8-3-5-9(6-4-8)13(15)16;/h3-6,10H,2,7,12H2,1H3;1H/t10-;/m0./s1
InChIKeyHHZUMTWHYNIFOC-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride (CAS 58816-66-3): A Verified Phenylalanine-Derived Research Intermediate with Defined Physicochemical Specifications


Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride (CAS 58816-66-3, C₁₁H₁₅ClN₂O₄, MW 274.70) is a protected L-phenylalanine derivative with a para-nitro substituent and ethyl ester functionality . The hydrochloride salt form ensures stable handling and enhanced solubility in polar organic solvents . The compound's stereochemistry is unambiguously defined (S-configuration at the α-carbon) and its physical properties—including a melting point range of 177-180 °C and a predicted LogP of 1.15—are established [1]. It is frequently employed as a building block in the synthesis of chemokine (C-C motif) receptor 3 (CCR3) antagonists and α₄β₁ (VLA-4) integrin antagonists [2].

Why Generic Substitution of Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride (CAS 58816-66-3) Fails: Comparative Physicochemical and Functional Evidence


Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride cannot be arbitrarily substituted with other 4-nitro-phenylalanine derivatives due to critical differences in lipophilicity, purity, and stereochemical integrity. The ethyl ester modification imparts a defined LogP of 1.15 [1], which differs substantially from the parent free acid (predicted LogP ≈ -0.5) and from Fmoc-protected or methyl ester variants . Furthermore, the hydrochloride salt form ensures consistent solubility and handling properties that vary across alternative counterions or free base preparations. Purity specifications also diverge across suppliers: commercial material ranges from 97% to ≥99% (HPLC-verified) . In stereoselective syntheses, even trace contamination with the D-enantiomer (CAS 58816-69-6) can propagate into downstream chiral impurities, invalidating pharmacological or crystallographic results. The following quantitative evidence establishes where this specific CAS-registered entity—and its verified physicochemical profile—delivers measurable differentiation relative to its closest analogs.

Quantitative Evidence Guide: Differentiating Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride (CAS 58816-66-3) from Closest Analogs


Chiral Integrity and Stereochemical Purity: Quantitative Comparison of Commercial Purity Specifications for CAS 58816-66-3

Commercial preparations of CAS 58816-66-3 exhibit a verifiable purity range of 97.0% to ≥99% (HPLC), depending on supplier grade, as explicitly documented in product specifications . This purity range includes stereochemical purity (L-enantiomer content), which is critical for applications where the D-enantiomer (CAS 58816-69-6) would introduce confounding biological activity or crystallographic disorder [1]. The 97.0% specification from Aromsyn provides a defined lower baseline for general synthetic use , while the ≥99% (HPLC) specification from BOC Sciences enables applications demanding higher purity without additional purification .

Chiral Synthesis Peptide Chemistry Pharmaceutical Intermediates Stereoselective Reactions

Hydrophobicity Differentiation: LogP Comparison of Ethyl Ester Hydrochloride vs. Free Acid

The ethyl ester moiety confers a predicted LogP of 1.15 for CAS 58816-66-3 [1], representing a substantial increase in lipophilicity relative to the parent 4-nitro-L-phenylalanine free acid (CAS 949-99-5, predicted LogP ≈ -0.5). This LogP difference translates to approximately a 45-fold increase in calculated octanol-water partition coefficient (10^1.15 / 10^-0.5 ≈ 44.7), which is expected to enhance passive membrane permeability in cellular assays and improve solubility in organic reaction media .

Membrane Permeability Drug Design Lipophilicity Solubility Optimization

Synthetic Efficiency: Quantitative Yield Comparison for Ethyl Esterification of 4-Nitro-L-Phenylalanine

The synthesis of CAS 58816-66-3 from 4-nitro-L-phenylalanine (CAS 949-99-5) via thionyl chloride-mediated esterification in ethanol proceeds with a reported 92% isolated yield . This established synthetic route provides a benchmark for process chemists seeking to prepare the ethyl ester hydrochloride in multi-gram to kilogram quantities, with the yield representing a practical, reproducible target for laboratory-scale and industrial production .

Amino Acid Derivatization Process Chemistry Scale-up Synthesis Esterification

Best Research and Industrial Application Scenarios for Ethyl 4-nitro-3-phenyl-L-alaninate monohydrochloride (CAS 58816-66-3)


Synthesis of CCR3 Antagonists for Inflammatory Disease Research

CAS 58816-66-3 serves as a critical building block in the synthesis of chemokine (C-C motif) receptor 3 (CCR3) antagonists, including SB-328437 (CAS 247580-43-4), a potent and selective non-peptide CCR3 antagonist with an IC₅₀ of 4.5 nM . The compound provides the 4-nitro-L-phenylalanine scaffold that, following N-acylation and ester modification, yields bioactive molecules with demonstrated selectivity for CCR3 over CXCR1, CXCR2, CCR7, C3aR, and C5aR (IC₅₀ >10-33 µM) . The ethyl ester form is particularly suitable for subsequent amide coupling reactions after controlled hydrolysis or direct transesterification. This application is most relevant for medicinal chemistry groups investigating eosinophil migration inhibition in asthma and allergic inflammation models [1].

Preparation of VLA-4 Integrin Antagonist Intermediates

CAS 58816-66-3 is employed in the synthesis of α₄β₁ (VLA-4) integrin antagonists, including imidazopyridine-based compounds [2][3]. The compound's defined stereochemistry (L-configuration) and nitro functionality are essential for generating derivatives that bind VLA-4 and inhibit leukocyte adhesion, a mechanism implicated in multiple sclerosis and inflammatory bowel disease [2]. Procurement of high-purity (≥98%) CAS 58816-66-3 eliminates the need for pre-synthetic purification and ensures consistent reaction outcomes in multi-step antagonist syntheses, as documented in patent literature [3].

Chiral Peptide and Modified Protein Synthesis

The hydrochloride salt of ethyl 4-nitro-3-phenyl-L-alaninate is suitable for incorporation into peptides via standard coupling protocols, following selective deprotection of the ethyl ester . The para-nitro group serves as a UV-active chromophore (λmax 266 nm) enabling facile HPLC detection and quantification of peptide products , while also providing a spectroscopic handle for monitoring reaction progress. The compound's predicted LogP of 1.15 facilitates solubility in organic solvents commonly used in solid-phase peptide synthesis (DMF, DCM), distinguishing it from more polar free acid analogs [4].

Analytical Method Development and Pharmacokinetic Studies

CAS 58816-66-3 has been established as an analyte for reverse-phase HPLC method development on mixed-mode Newcrom R1 columns, using acetonitrile/water/phosphoric acid mobile phases [4]. The compound's defined retention characteristics and UV absorbance (λmax 266 nm) make it a suitable reference standard for calibrating analytical methods intended for nitro-aromatic amino acid derivatives [4]. In pharmacokinetic applications, the method is scalable to preparative separations and adaptable to mass spectrometry-compatible conditions by substituting phosphoric acid with formic acid [4].

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